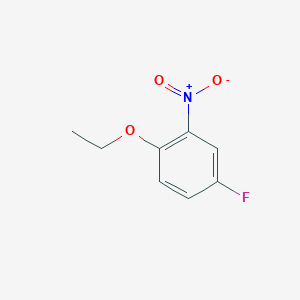

1-乙氧基-4-氟-2-硝基苯

描述

1-Ethoxy-4-fluoro-2-nitrobenzene is a chemical compound with the molecular formula C8H8FNO3 . It has a molecular weight of 185.15 . The IUPAC name for this compound is 4-ethoxy-1-fluoro-2-nitrobenzene .

Synthesis Analysis

The synthesis of 1-Ethoxy-4-fluoro-2-nitrobenzene could potentially involve electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of 1-Ethoxy-4-fluoro-2-nitrobenzene consists of an ethoxy group (C2H5O-) and a nitro group (NO2) attached to a benzene ring, along with a fluorine atom . The InChI code for this compound is 1S/C8H8FNO3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 .科学研究应用

苯衍生物的合成

1-乙氧基-4-氟-2-硝基苯: 在通过亲电芳香取代反应合成各种苯衍生物中得到应用 。这个过程对于创造具有特定性质的化合物至关重要,这些化合物可用于医药、农用化学品和材料科学领域。

可溶性芳香族聚酰亚胺的制备

这种化合物在制备新型可溶性芳香族聚酰亚胺中起着关键作用。这些聚酰亚胺以其热稳定性而闻名,并应用于高性能材料,例如绝缘膜和航空航天部件。

亲电芳香取代机理研究

涉及1-乙氧基-4-氟-2-硝基苯的反应作为研究亲电芳香取代机理的模型 。理解这种机理对于有机合成和设计新的反应至关重要。

作用机制

Target of Action

The primary target of 1-Ethoxy-4-fluoro-2-nitrobenzene is the aromatic ring structure of benzene derivatives . This compound, like other nitrobenzene derivatives, interacts with the pi electrons of the benzene ring .

Mode of Action

The mode of action of 1-Ethoxy-4-fluoro-2-nitrobenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Ethoxy-4-fluoro-2-nitrobenzene is the electrophilic aromatic substitution pathway . This pathway involves the interaction of the compound with the pi electrons of the benzene ring, leading to the formation of a benzenonium intermediate and ultimately a substituted benzene ring .

Pharmacokinetics

Like other benzene derivatives, it is expected to have good lipophilicity , which could impact its bioavailability and distribution within the body.

Result of Action

The result of the action of 1-Ethoxy-4-fluoro-2-nitrobenzene is the formation of a substituted benzene ring . This can lead to changes in the chemical properties of the benzene derivative, potentially affecting its reactivity and interactions with other molecules.

Action Environment

The action of 1-Ethoxy-4-fluoro-2-nitrobenzene can be influenced by various environmental factors. For instance, the presence of other electrophiles or nucleophiles can affect the electrophilic aromatic substitution reaction . Additionally, factors such as temperature, pH, and solvent can also impact the reaction rate and product distribution.

安全和危害

1-Ethoxy-4-fluoro-2-nitrobenzene is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

属性

IUPAC Name |

1-ethoxy-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERNJNZUJBOYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538082 | |

| Record name | 1-Ethoxy-4-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-04-0 | |

| Record name | 1-Ethoxy-4-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

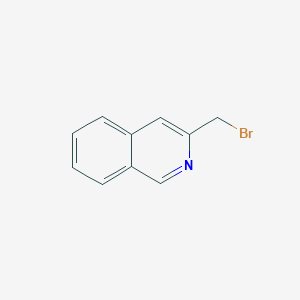

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B1611208.png)

![3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1611211.png)